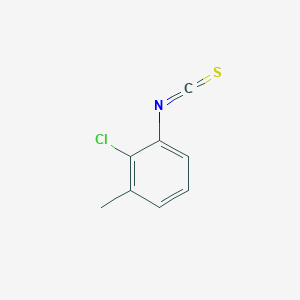![molecular formula C17H28BNO4 B15334288 tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate](/img/structure/B15334288.png)
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate: is a complex organic compound with a unique structure that includes a boron-containing dioxaborolane ring and a spirocyclic azaspiroheptene framework.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate typically involves multiple steps. One common method starts with tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material. The synthesis proceeds through a series of reactions, including borylation and cyclization, to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the boron-containing dioxaborolane ring.
Reduction: Reduction reactions can also occur, especially at the spirocyclic azaspiroheptene framework.
Substitution: Substitution reactions are common, particularly involving the tert-butyl and dioxaborolane groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction could produce various reduced forms of the spirocyclic framework .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a precursor to tyrosine kinase inhibitors, which are used in the treatment of proliferative diseases such as cancer .
Industry: In the materials science industry, this compound is explored for its potential use in the development of new materials with unique properties, such as enhanced stability and reactivity .
Mécanisme D'action
The mechanism of action of tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate involves its interaction with specific molecular targets. In the context of medicinal chemistry, it may act by inhibiting tyrosine kinases, which are enzymes involved in the regulation of cell division and growth. This inhibition can lead to the suppression of cancer cell proliferation .
Comparaison Avec Des Composés Similaires
- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
- tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate
Uniqueness: What sets tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-5-ene-2-carboxylate apart from similar compounds is its spirocyclic azaspiroheptene framework, which provides unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials .
Propriétés
Formule moléculaire |
C17H28BNO4 |
|---|---|
Poids moléculaire |
321.2 g/mol |
Nom IUPAC |
tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]hept-6-ene-2-carboxylate |
InChI |
InChI=1S/C17H28BNO4/c1-14(2,3)21-13(20)19-10-17(11-19)8-12(9-17)18-22-15(4,5)16(6,7)23-18/h8H,9-11H2,1-7H3 |
Clé InChI |
BBXWOPLZQUKARC-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC3(C2)CN(C3)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


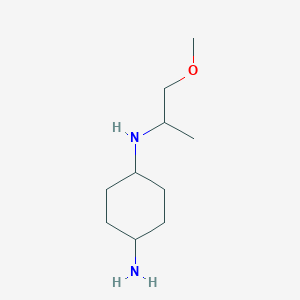
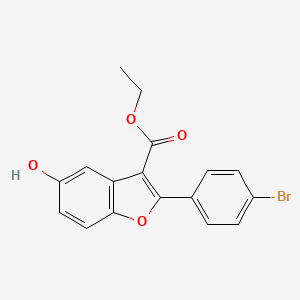
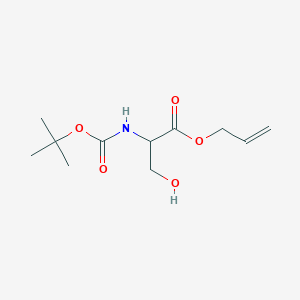

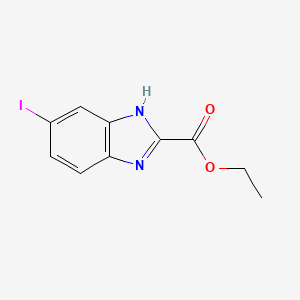
![Methyl 2-[(4-Bromo-3-fluoro-2-nitrophenyl)amino]propanoate](/img/structure/B15334227.png)
![2-[4-Fluoro-3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B15334242.png)
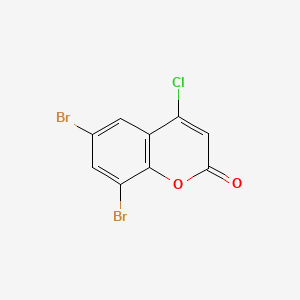
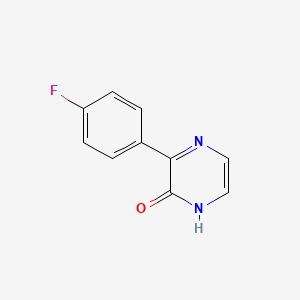
![5-Amino-3-bromobenzo[b]thiophene 1,1-dioxide](/img/structure/B15334253.png)
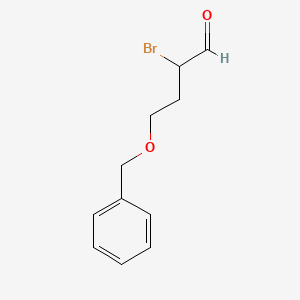
![Tert-butyl 4-oxo-9-oxa-3,13-diazatricyclo[9.4.0.02,7]pentadeca-2(7),5-diene-13-carboxylate](/img/structure/B15334269.png)
